Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-
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Overview
Description
Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, is a compound that features a phosphinic acid group bonded to a benzimidazole ring and a phenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, typically involves the condensation of o-phenylenediamine with formic acid or other aldehydes to form the benzimidazole ring . The phosphinic acid group can be introduced through reactions involving phosphorus-containing reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound exhibits antimicrobial and antiviral activities.
Medicine: It is investigated for its potential anticancer properties.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Phosphinic acid, P-(1-ethyl-1H-benzimidazol-2-yl)-P-phenyl-, is unique due to its combination of a phosphinic acid group and a benzimidazole ring. Similar compounds include:
Benzimidazole derivatives: Known for their diverse biological activities.
Phosphine oxides: Used in various chemical reactions and applications.
Phosphinic acids: Known for their reactivity and use in coordination chemistry.
Properties
CAS No. |
172753-92-3 |
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Molecular Formula |
C15H15N2O2P |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-phenylphosphinic acid |
InChI |
InChI=1S/C15H15N2O2P/c1-2-17-14-11-7-6-10-13(14)16-15(17)20(18,19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
FLAKOFDOODNDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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